Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate
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Overview
Description
Rel-tert-butyl ((1S,5S)-9-azabicyclo[331]nonan-3-yl)(methyl)carbamate is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core followed by the introduction of the tert-butyl and carbamate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ((1R,2R,5S)-9-oxobicyclo[3.3.1]nonan-2-yl)carbamate
- tert-butyl N-[(1R,5S,7s)-rel-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Uniqueness
Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate stands out due to its specific stereochemistry and the presence of the azabicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(4)12-8-10-6-5-7-11(9-12)15-10/h10-12,15H,5-9H2,1-4H3/t10-,11-/m0/s1 |
InChI Key |
SAHJIGZDFDXALK-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C1C[C@@H]2CCC[C@@H](C1)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2CCCC(C1)N2 |
Origin of Product |
United States |
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